![molecular formula C12H10O5 B1367806 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 79065-74-0](/img/structure/B1367806.png)
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin . Coumarins are a very important group of compounds due to their usage in pharmacy and medicine . They are widely spread in nature and can be found in many plant roots, flowers, leaves, peels, seeds, and fruits, as secondary metabolites .
Synthesis Analysis
Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield . Among the methods for the synthesis of substituted methyl 2-oxo-2H-chromene-3-carboxylates, the eco-friendly method in water, with choline chloride as a catalyst, is proven to be the best .Molecular Structure Analysis
The molecular formula of 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is C12H10O5 . The InChI code is 1S/C12H10O5/c1-2-16-8-4-3-7-5-9 (11 (13)14)12 (15)17-10 (7)6-8/h3-6H,2H2,1H3, (H,13,14) .Chemical Reactions Analysis
The study of coumarin dates back to 1820 when coumarin was first extracted from the tonka bean by Vogel . Many different methods and techniques are developed in order to synthesize coumarin derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.21 g/mol . It is a solid at room temperature .Scientific Research Applications
Pharmacology
In pharmacology, 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is explored for its potential as a monocarboxylate transporter inhibitor . These transporters are crucial in cancer metabolism, and their inhibition could affect lactate uptake-dependent cancer growth. This compound’s role in pharmacology is still experimental, but it shows promise in targeting metabolic pathways in cancer cells.
Biochemistry
Biochemically, this compound is part of the 7-hydroxycoumarins class, which are known for their diverse biological activities . Its structure allows it to interact with various biochemical pathways, potentially serving as a substrate or inhibitor for enzymatic reactions within cellular processes.
Medicinal Chemistry
In medicinal chemistry, 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is utilized as a building block for synthesizing more complex molecules . Its carboxylic acid group can be modified to create derivatives with potential therapeutic properties, such as anti-inflammatory or anticancer agents.
Organic Synthesis
This compound is valuable in organic synthesis as a precursor for various synthetic routes. It can undergo reactions like esterification and amidation, leading to a wide array of coumarin derivatives with potential applications in drug development and other organic compounds .
Analytical Chemistry
In analytical chemistry, derivatives of 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid can be used as fluorescent probes or chemosensors . Their ability to bind selectively to certain ions or molecules makes them useful in detecting the presence of these substances in complex mixtures.
Chemical Engineering
From a chemical engineering perspective, this compound’s synthesis and purification processes are of interest. Optimizing these processes can lead to more efficient production methods, which is crucial for scaling up the compound for industrial use .
Materials Science
In materials science, the compound’s structural properties could be harnessed to develop new materials. For instance, its coumarin core might be incorporated into polymers to impart specific characteristics like fluorescence or stability under certain conditions .
Environmental Science
Lastly, in environmental science, the compound’s interactions with various environmental factors are studied. Understanding its degradation pathways and environmental persistence can inform its safe use and disposal .
properties
IUPAC Name |
7-ethoxy-2-oxochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-8-4-3-7-5-9(11(13)14)12(15)17-10(7)6-8/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYPFONHKLFGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586422 | |
Record name | 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid | |
CAS RN |
79065-74-0 | |
Record name | 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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